2,3,4,6-tetra-O-acetyl-D-galactopyranose
Overview
Description
2,3,4,6-Tetra-O-acetyl-D-galactopyranose is a derivative of D-galactose, a monosaccharide that plays a crucial role in various biological processes. This compound is characterized by the acetylation of the hydroxyl groups at positions 2, 3, 4, and 6 of the D-galactopyranose molecule, resulting in a molecule with the formula C14H20O10. It is commonly used in organic synthesis and glycobiology research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is useful in organic synthesis .
Mode of Action
The attack of a water molecule on this intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
It is known that this compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (cuaac) with molecules containing alkyne groups .
Pharmacokinetics
The compound is known to be a solid at room temperature and has a boiling point of 107-110 °c (lit) .
Action Environment
The compound is known to be stable at a storage temperature of 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be synthesized through the acetylation of D-galactose. The process typically involves the reaction of D-galactose with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-D-galactopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactose.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Hydrolysis: D-galactose is the primary product.
Substitution: The products depend on the nucleophile used, resulting in various substituted galactopyranose derivatives.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-D-galactopyranose has numerous applications in scientific research:
Glycobiology: It is used to study the structure, synthesis, and function of glycans and glycoproteins.
Drug Development: The compound is utilized in the synthesis of glycosylated drugs and prodrugs, particularly for treating metabolic disorders like galactosemia.
Biochemical Assays: It serves as a reagent in various biochemical assays to investigate enzyme activities and carbohydrate metabolism.
Biomedical Research: The compound is employed in studies related to lipid metabolism and glycosylation processes.
Comparison with Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be compared with other acetylated sugars such as:
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Similar in structure but derived from D-glucose, it exhibits different reactivity due to the orientation of the hydroxyl groups.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Benzyl groups replace the acetyl groups, providing different protective properties and reactivity.
1,2,3,4,6-Penta-O-acetyl-D-galactopyranose: An additional acetyl group at position 1 alters the compound’s reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its selective acetylation pattern, which makes it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-RRYROLNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453632 | |
Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47339-09-3 | |
Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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